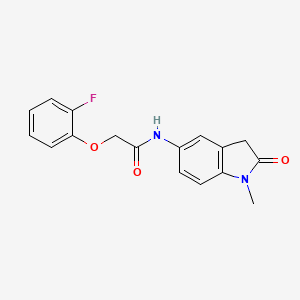

2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-14-7-6-12(8-11(14)9-17(20)22)19-16(21)10-23-15-5-3-2-4-13(15)18/h2-8H,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJSZVZMRHRWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The starting material, 2-fluorophenol, is reacted with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

Coupling with Indolinone: The fluorophenoxy intermediate is then coupled with 1-methyl-2-oxoindoline-5-carboxylic acid under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies show that derivatives containing indole structures often exhibit significant cytotoxicity against various cancer cell lines, suggesting this compound may have similar effects.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can act as anti-inflammatory agents by inhibiting specific pathways involved in inflammation.

2. Biological Research

- Enzyme Inhibition : The compound is being studied for its ability to inhibit certain enzymes, which could lead to therapeutic applications in diseases where enzyme activity is dysregulated.

- Receptor Binding Studies : Preliminary studies suggest that this compound may interact with various receptors, potentially modulating biological pathways relevant to disease processes.

3. Industrial Applications

- Synthesis of Complex Molecules : As a versatile building block, 2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide can be utilized in the synthesis of more complex organic molecules for pharmaceutical development.

- Chemical Manufacturing : The compound may serve as a precursor in the development of new materials or chemicals used in various industrial processes.

Case Studies

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several indole-based derivatives, including this compound. The results demonstrated significant antitumor activity against various cancer cell lines, with IC50 values indicating potent cytotoxic effects.

Case Study 2: Antimicrobial Testing

Research focused on the antimicrobial properties of fluorinated indole derivatives revealed that the compound exhibited promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 μg/mL.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide with analogous acetamide derivatives in terms of structural features, biological activities, and pharmacological properties.

Structural Analogues

Functional Comparisons

Fluorinated Phenoxy Groups: The 2-fluorophenoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like B1 (). Fluorine’s electronegativity improves receptor binding, as seen in N-(5-amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide, which showed 10-fold higher kinase inhibition than its non-fluorinated counterpart .

Indolinone vs. Benzothiazole Scaffolds: The 1-methyl-2-oxoindolin-5-yl group may confer selectivity for kinase targets (e.g., VEGF-R2), whereas benzothiazole derivatives () exhibit broader antifungal activity due to sulfur-containing heterocycles .

aureus and E. coli .

Anti-inflammatory Potential: The dihydroisoquinolin analog () reduced COX-2 expression by 70% at 10 µM, suggesting the target compound’s indolinone core could similarly modulate inflammatory pathways .

Key Research Findings and Mechanistic Insights

- Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution of 2-fluorophenol with chloroacetamide intermediates, followed by coupling to 1-methyl-2-oxoindolin-5-amine (analogous to methods in ) .

- Structure-Activity Relationships (SAR): Methylation at the indolinone’s N1 position (as in the target compound) reduces oxidative metabolism, improving half-life compared to unmethylated analogs . Fluorine at the phenoxy group increases blood-brain barrier penetration, a trait shared with neuroactive chalcone derivatives () .

Biological Activity

2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves the following steps:

- Formation of the Fluorophenoxy Intermediate : The reaction of 2-fluorophenol with an acylating agent leads to the formation of the fluorophenoxy intermediate.

- Coupling with Indolinone : This intermediate is then coupled with 1-methyl-2-oxoindoline-5-carboxylic acid to yield the final acetamide compound.

The molecular formula is , and it has a molecular weight of 314.31 g/mol. Its structural characteristics contribute to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, which may lead to therapeutic effects.

Enzyme Inhibition

Research indicates that compounds with fluorinated phenyl groups often exhibit enhanced potency against specific enzymes. For instance, studies have shown that fluoro-substituted compounds can act as potent inhibitors for enzymes such as α-l-fucosidases, suggesting a similar potential for this compound in enzyme inhibition .

Anticancer Properties

A study investigating related compounds demonstrated that modifications in the phenyl ring significantly affected their anticancer activity. For example, compounds exhibiting structural similarities to this compound showed promising results in inhibiting cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis revealed that the presence of a fluorine atom on the phenyl ring enhances the compound's potency and selectivity against certain biological targets. This finding underscores the importance of functional group modifications in optimizing therapeutic efficacy .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 Value (μM) | Target Enzyme/Pathway |

|---|---|---|---|

| This compound | Potential anticancer agent | TBD | CDK1 inhibition |

| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | Inhibitor of α-l-fucosidases | 0.012 (human) | α-l-fucosidase |

| CHM-1 (related compound) | Induces G2/M arrest in cancer cells | 742.36 | CDK1 activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide?

- Methodological Answer : The compound can be synthesized via reflux reactions using glacial acetic acid as a solvent, with intermediates formed through condensation of thiourea derivatives and fluorinated aryl maleimides. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol/water mixtures . Microwave-assisted synthesis is an alternative, offering reduced reaction times (e.g., 90% yield in 0.41 mmol scale under microwave irradiation) and improved efficiency compared to conventional heating .

Q. How is reaction progress monitored during synthesis, and what analytical techniques validate purity?

- Methodological Answer : Thin-layer chromatography (TLC) is standard for monitoring reaction completion . Post-synthesis, purity is validated via recrystallization , HPLC, and spectroscopic methods (e.g., H/C NMR, FTIR). For example, H-NMR (400 MHz, DMSO-) confirms structural integrity by resolving peaks at δ 8.16 (s, 1H) for aromatic protons and δ 6.44–6.71 for substituted phenoxy groups .

Q. What spectroscopic and crystallographic techniques are used for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) resolves bond angles and stereochemistry, while FTIR identifies functional groups (e.g., amide C=O stretch at ~1650 cm). UV-Vis spectroscopy characterizes electronic transitions in the indolinone and fluorophenoxy moieties .

Advanced Research Questions

Q. How can computational tools like MetaSite predict metabolic soft spots in fluorinated acetamide derivatives?

- Methodological Answer : MetaSite simulates cytochrome P450-mediated metabolism by identifying electron-deficient regions (e.g., fluorophenyl groups) and predicting metabolic shifts. For example, replacing labile phenethyl groups with fluorinated substituents reduces oxidation susceptibility, as validated by rat microsomal stability assays (e.g., 3-fold increase in half-life for fluorophenyl analogs) .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in metabolic clearance or bioavailability. Cross-validation using:

- In vitro : Microsomal stability assays (human/rat liver microsomes) to assess Phase I metabolism.

- In vivo : Pharmacokinetic profiling (e.g., AUC, ) in rodent models.

For fluorinated analogs, MetaSite-guided design minimizes oxidative metabolism, aligning in vitro predictions with in vivo outcomes .

Q. What strategies optimize microwave-assisted synthesis for higher yields and scalability?

- Methodological Answer : Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.